REACTION_CXSMILES
|
[P:1](Cl)([Cl:4])([Cl:3])=[O:2].[CH2:6]([OH:10])[CH2:7][CH2:8][CH3:9]>C(Cl)(Cl)(Cl)Cl>[P:1]([Cl:4])([Cl:3])([O:10][CH2:6][CH2:7][CH2:8][CH3:9])=[O:2]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
29.65 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the initial exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation at 88°-103° C.
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OCCCC)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.114 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |